2-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenoxy)acetamide
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Overview
Description
2-(4-(2-Thia-5-azabicyclo[221]heptan-5-ylsulfonyl)phenoxy)acetamide is a complex organic compound characterized by its unique bicyclic structure containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction involving a thiophene derivative and a suitable dienophile, followed by subsequent functional group modifications to introduce the sulfonyl group.
Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group on the bicyclic core.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it back to a thiol or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or sulfides.
Substitution: Various phenoxy derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenoxy)acetamide is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors due to its ability to interact with biological macromolecules.
Medicine
Medicinally, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound in the development of drugs targeting specific diseases, particularly those involving the central nervous system or inflammatory pathways.
Industry
In the industrial sector, this compound could be utilized in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it a valuable component in industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
2-Thia-5-azabicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core but differ in the functional groups attached, leading to variations in their chemical and biological properties.
Phenoxyacetamide derivatives: Compounds with similar phenoxyacetamide structures but different substituents on the phenyl ring or acetamide group.
Uniqueness
What sets 2-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenoxy)acetamide apart is its combination of the bicyclic core with the sulfonyl and phenoxyacetamide groups. This unique structure imparts specific reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S2/c14-13(16)7-19-10-1-3-12(4-2-10)21(17,18)15-6-11-5-9(15)8-20-11/h1-4,9,11H,5-8H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDGSSKZIKKRNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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